

# Unveiling the Research Applications of PD 140376: A Technical Guide

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## Compound of Interest

Compound Name: PD 140376

Cat. No.: B1679104

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## Core Summary

**PD 140376** is a potent and highly selective non-peptide antagonist of the cholecystokininB/gastrin receptor, more commonly known as the cholecystokinin 2 receptor (CCK2R). Its high affinity and specificity have established it as a critical tool in pharmacological research to investigate the physiological and pathological roles of the CCK2R. This receptor is implicated in a range of biological processes, including gastric acid secretion, gastrointestinal cell growth, and neurotransmission in the central nervous system, making it a target of interest for conditions such as gastrointestinal ulcers, certain cancers, anxiety, and pain. **PD 140376**, particularly in its tritiated form ( $[^3\text{H}]\text{PD 140376}$ ), serves as an invaluable radioligand for receptor characterization and quantification.

## Quantitative Data Summary

The binding affinity and receptor density for **PD 140376** have been primarily characterized through radioligand binding assays. The following tables summarize the key quantitative parameters reported in the literature.

Radioligand Binding Affinity of [<sup>3</sup>H]PD  
140376

Parameter	Value
Tissue	Guinea Pig Cerebral Cortex
Dissociation Constant (Kd)	0.1-0.2 nM[1]
Tissue	Guinea Pig Gastric Gland Homogenates
Dissociation Constant (Kd)	0.1-0.2 nM[1]

Receptor Density (Bmax) using [<sup>3</sup>H]PD  
140376

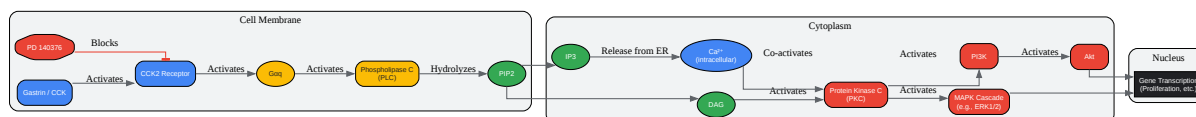
Parameter	Value
Tissue	Guinea Pig Cerebral Cortex
Maximum Binding Capacity (Bmax)	119 fmol/mg of protein[1]
Tissue	Guinea Pig Gastric Gland Homogenates
Maximum Binding Capacity (Bmax)	296 fmol/mg of protein[1]

Inhibition Constants (Ki) of unlabeled PD  
140376

Parameter	Value
Tissue	Guinea Pig Cortex Membranes
Inhibition Constant (Ki)	0.18 nM
Tissue	Guinea Pig Gastric Gland Membranes
Inhibition Constant (Ki)	0.21 nM

## Signaling Pathways

**PD 140376** exerts its effects by blocking the downstream signaling cascades initiated by the binding of endogenous ligands, such as gastrin and cholecystokinin (CCK), to the CCK2 receptor. The CCK2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.



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CCK2 Receptor Signaling Pathway Antagonized by **PD 140376**.

## Experimental Protocols

### Radioligand Binding Assay for CCK2R using [<sup>3</sup>H]PD 140376

This protocol is a representative method for determining the affinity (K<sub>d</sub>) and density (B<sub>max</sub>) of CCK2 receptors in tissue homogenates.

Materials:

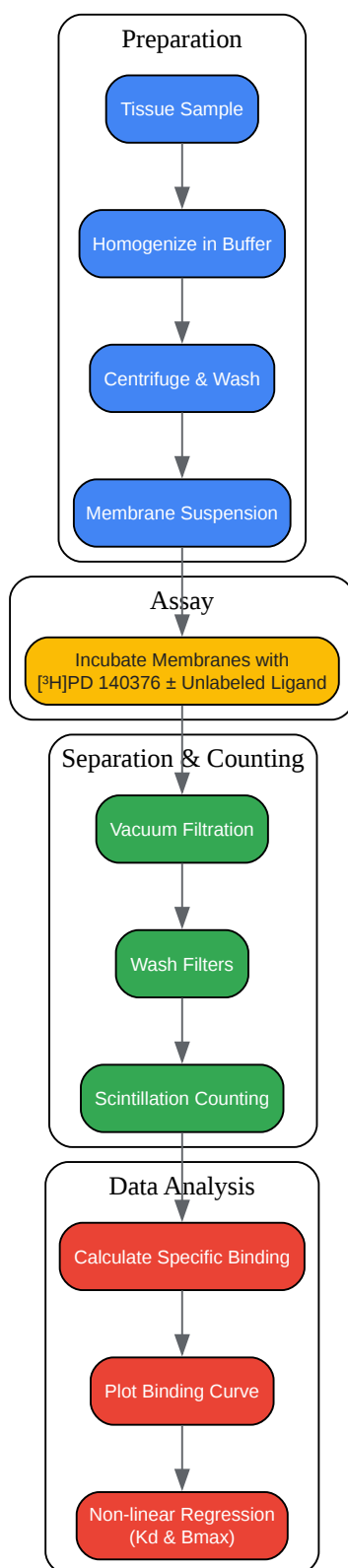
- Tissue of interest (e.g., guinea pig cerebral cortex or gastric mucosa)
- [<sup>3</sup>H]PD 140376 (Radioligand)
- Unlabeled **PD 140376** or a saturating concentration of a CCK2R agonist (e.g., CCK-8) for non-specific binding determination
- Binding Buffer: 50 mM Tris-HCl, pH 7.4

- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid
- Scintillation counter

#### Procedure:

- Membrane Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in fresh binding buffer. Determine the protein concentration of the membrane suspension.
- Saturation Binding Assay:
  - Set up a series of tubes with a constant amount of membrane protein (e.g., 50-100  $\mu$ g).
  - Add increasing concentrations of [ $^3$ H]**PD 140376** (e.g., 0.01 to 10 nM) to the tubes.
  - For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled ligand (e.g., 1  $\mu$ M CCK-8) to determine non-specific binding.
  - Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
- Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
- Plot specific binding versus the concentration of [<sup>3</sup>H]**PD 140376**.
- Analyze the data using non-linear regression to determine the K<sub>d</sub> and B<sub>max</sub> values.



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Workflow for a Radioligand Binding Assay using  $[^3\text{H}]\text{PD 140376}$ .

# Functional Antagonism Assay: Intracellular Calcium Mobilization

This protocol outlines a method to measure the ability of **PD 140376** to inhibit agonist-induced intracellular calcium increase in cells expressing CCK2R.

## Materials:

- A cell line stably expressing the human CCK2R (e.g., HEK293 or CHO cells)
- A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- **PD 140376**
- A CCK2R agonist (e.g., Gastrin or CCK-8)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
- A fluorescence plate reader with kinetic reading and injection capabilities.

## Procedure:

- Cell Plating: Seed the CCK2R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
- Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of **PD 140376** for a defined period (e.g., 15-30 minutes).
- Measurement of Calcium Flux:
  - Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
  - Inject a fixed concentration of the CCK2R agonist (a concentration that elicits a submaximal response, e.g., EC<sub>80</sub>) into the wells.

- Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
- Data Analysis:
  - Determine the peak fluorescence response for each well.
  - Plot the peak response as a function of the **PD 140376** concentration.
  - Fit the data to a dose-response curve to determine the IC<sub>50</sub> value of **PD 140376**.

## Research Applications of PD 140376

- **Gastrointestinal Research:** As a selective CCK2R antagonist, **PD 140376** is used to study the role of gastrin in stimulating gastric acid secretion and its trophic effects on the gastric mucosa. It helps in elucidating the mechanisms underlying peptic ulcer disease and other acid-related disorders.
- **Oncology Research:** The CCK2 receptor is overexpressed in several types of tumors, including medullary thyroid, small cell lung, and some gastrointestinal cancers. Gastrin can act as a growth factor for these cancers. **PD 140376** is used in preclinical studies to investigate the potential of CCK2R blockade as an anti-cancer strategy by inhibiting tumor cell proliferation.
- **Neuroscience Research:** CCK2 receptors are widely distributed in the central nervous system and are implicated in modulating anxiety, panic disorders, and pain perception. **PD 140376** serves as a research tool to explore the therapeutic potential of CCK2R antagonism for these neurological and psychiatric conditions. Its high selectivity allows for precise investigation of the receptor's role in these complex processes.

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## References



- 1. [3H]PD 140376: a novel and highly selective antagonist radioligand for the cholecystininB/gastrin receptor in guinea pig cerebral cortex and gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
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